molecular formula C10H20N2O4 B14688227 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate CAS No. 25462-25-3

1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate

Cat. No.: B14688227
CAS No.: 25462-25-3
M. Wt: 232.28 g/mol
InChI Key: NPDPUYGJRPGBBN-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate is an organic compound with the molecular formula C12H24N2O4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 1,3-propanediol, which is a colorless viscous liquid that is miscible with water .

Preparation Methods

The synthesis of 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate involves several steps. One common method is the reaction of 1,3-propanediol with 1-methylbutyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to changes in metabolic pathways. It may also interact with cellular receptors, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Properties

CAS No.

25462-25-3

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-3-methylhexyl] carbamate

InChI

InChI=1S/C10H20N2O4/c1-3-4-7(2)8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

NPDPUYGJRPGBBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(COC(=O)N)COC(=O)N

Origin of Product

United States

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